molecular formula C7H15NO B1380358 [1-(Dimethylamino)cyclobutyl]methanol CAS No. 1378667-67-4

[1-(Dimethylamino)cyclobutyl]methanol

Cat. No. B1380358
CAS RN: 1378667-67-4
M. Wt: 129.2 g/mol
InChI Key: FNANQAFARJFAHM-UHFFFAOYSA-N
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Description

“[1-(Dimethylamino)cyclobutyl]methanol” is a chemical compound that contains a total of 38 bonds, including 15 non-H bonds, 4 rotatable bonds, 2 four-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of “[1-(Dimethylamino)cyclobutyl]methanol” is characterized by a total of 38 bonds, including 15 non-H bonds, 4 rotatable bonds, 2 four-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . The InChI code for this compound is 1S/C8H17NO/c1-9(2)6-8(7-10)4-3-5-8/h10H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

“[1-(Dimethylamino)cyclobutyl]methanol” is a white solid with a molecular weight of 143.23 . The storage temperature is 0-8°C .

Scientific Research Applications

Tandem Catalysis for Methanol Production

A study demonstrated the use of dimethylamine in tandem with a ruthenium catalyst for the efficient hydrogenation of carbon dioxide to methanol. This process, notable for its basic reaction conditions, emphasizes the dual role of dimethylamine, both in reacting with CO2 and in capturing intermediate formic acid, leading to a significant conversion of CO2 to methanol and dimethylformamide (Nomaan M. Rezayee, Chelsea A. Huff, & M. Sanford, 2015).

Conformational Study and Hydrogen Bonding

Research into the molecular structure of tris(2-(dimethylamino)phenyl)methanol revealed the significant role of hydrogen bonding in the conformational stability and transformations of the molecule, highlighting the dynamic equilibrium of conformers influenced by intramolecular interactions (Yong-Ping Niu et al., 2015).

Photocatalytic Chemical Reactions

1-(N,N-Dimethylamino)pyrene has been utilized as a chemical photocatalyst in organic reactions, facilitating the nucleophilic addition of methanol to certain substrates and the deprotection of N-phenylsulfonylindole, showcasing the potential for sustainable and efficient photocatalytic processes in organic synthesis (Alexander Penner, Effi Bätzner, & H. Wagenknecht, 2012).

Cyclobutane Rings in Natural Products

The isolation of cyclobutane dimers from the Colombian medicinal plant Achyrocline bogotensis and their subsequent analysis for cytokine-inducing activity demonstrate the importance of such structures in the discovery and evaluation of new pharmacologically active compounds (T. Sagawa et al., 2005).

Advances in Methanol Utilization

Methanol's role as a cornerstone in the "Methanol Economy" is highlighted by its utility in producing energy in an environmentally friendly manner, serving as a precursor for more complex chemicals and as a sustainable fuel. This encompasses methanol's synthesis from CO2 and H2, which could significantly mitigate CO2 emissions, and its application in generating hydrogen via membrane reactor technology, reflecting the broad utility and potential of methanol in sustainable energy and chemical production (F. Dalena et al., 2018).

Safety and Hazards

“[1-(Dimethylamino)cyclobutyl]methanol” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[1-(dimethylamino)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)7(6-9)4-3-5-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNANQAFARJFAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Dimethylamino)cyclobutyl]methanol

CAS RN

1378667-67-4
Record name [1-(dimethylamino)cyclobutyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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